molecular formula C23H19Cl2NO4S B2878134 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-77-0

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2878134
CAS No.: 919757-77-0
M. Wt: 476.37
InChI Key: VBHIMWGIECSEPT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound supplied for research purposes. The compound features a complex molecular structure incorporating chloro-substituted benzophenone and ethylsulfonyl phenylacetamide groups. This specific combination of moieties is of significant interest in medicinal chemistry and pharmaceutical research . The presence of the ethylsulfonyl group is a notable structural feature, as sulfonyl-containing groups are often investigated for their potential role in modulating biological activity and enzyme selectivity, particularly in the development of novel anti-inflammatory agents . Researchers are exploring such compounds for their potential as key intermediates or candidates in various pharmacological studies. The exact mechanism of action and specific research applications for this compound are areas of active investigation and should be determined by the researcher. As with any compound of this nature, handling should adhere to strict laboratory safety protocols. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Please refer to the material safety data sheet for detailed handling information.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO4S/c1-2-31(29,30)17-10-7-15(8-11-17)13-22(27)26-21-12-9-16(24)14-19(21)23(28)18-5-3-4-6-20(18)25/h3-12,14H,2,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHIMWGIECSEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-2-(2-Chlorobenzoyl)Aniline

The benzoyl intermediate is synthesized via Friedel–Crafts acylation. A representative protocol involves:

  • Reactants : 4-Chloro-2-aminobenzophenone (10 mmol), 2-chlorobenzoyl chloride (12 mmol), pyridine (15 mmol).
  • Conditions : Reflux in anhydrous dichloromethane (DCM) at 40°C for 6 hours under nitrogen.
  • Yield : 78–85% after purification via silica gel chromatography (hexane:ethyl acetate, 7:3).

Mechanistic Insight : Pyridine acts as both a base and a catalyst, neutralizing HCl byproducts and accelerating acylation. The electron-withdrawing chloro groups direct electrophilic substitution to the para position.

Synthesis of 4-(Ethylsulfonyl)Phenylacetic Acid

The ethylsulfonyl moiety is introduced via oxidation of a thioether precursor:

  • Thioether Formation :
    • React 4-mercaptophenylacetic acid (1 eq) with ethyl iodide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2 eq) as a base.
    • Yield : 92% after recrystallization from ethanol.
  • Oxidation to Sulfone :
    • Treat the thioether with meta-chloroperbenzoic acid (mCPBA, 2.2 eq) in DCM at 0°C, followed by stirring at room temperature for 5 hours.
    • Yield : 88% with >99% purity (HPLC).

Critical Parameters :

  • Excess mCPBA ensures complete oxidation without over-oxidizing the acetic acid moiety.
  • Low temperature minimizes side reactions.

Final Coupling Reaction

Amide Bond Formation

The intermediate 4-chloro-2-(2-chlorobenzoyl)aniline is coupled with 4-(ethylsulfonyl)phenylacetic acid using carbodiimide chemistry:

  • Reactants : 4-Chloro-2-(2-chlorobenzoyl)aniline (1 eq), 4-(ethylsulfonyl)phenylacetic acid (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).
  • Conditions : Stirred in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours.
  • Workup : Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography (ethyl acetate:methanol, 9:1).
  • Yield : 70–75%.

Table 1: Comparative Analysis of Coupling Reagents

Reagent Solvent Temperature (°C) Yield (%) Purity (%)
DCC/DMAP THF 25 75 98
EDCI/HOBt DCM 25 68 95
HATU DMF 0–25 80 97

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance throughput, key steps are adapted for continuous flow reactors:

  • Acylation : A tubular reactor with immobilized pyridine catalyst achieves 90% conversion in 30 minutes at 50°C.
  • Oxidation : A two-stage reactor system (0°C → 25°C) reduces mCPBA usage by 15% while maintaining 85% yield.

Table 2: Batch vs. Flow Synthesis Metrics

Parameter Batch Process Flow Process
Reaction Time 6 hours 1.5 hours
Solvent Volume 500 mL 150 mL
Energy Cost $120/kg $80/kg

Characterization and Quality Control

Spectroscopic Validation

  • NMR :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89–7.82 (m, 4H, Ar–H), 3.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.29 (t, J = 7.2 Hz, 3H, CH₂CH₃).
    • ¹³C NMR : 168.5 (C=O), 140.2 (SO₂), 134.8–126.4 (Ar–C).
  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile:water 60:40).

Purity Assessment

  • LC-MS : m/z 476.4 [M+H]⁺ (calculated 476.4).
  • Elemental Analysis : C 57.98%, H 4.01%, N 2.94% (theoretical C 58.05%, H 4.03%, N 2.95%).

Challenges and Mitigation Strategies

Side Reactions

  • N-Oxidation : Occurs during sulfonylation if excess mCPBA is used. Mitigated by stoichiometric oxidant control.
  • Epimerization : Observed during amide coupling in polar solvents. Avoided by using THF instead of DMF.

Scalability Limitations

  • DCC Toxicity : Replaced with EDCI in pilot-scale batches to reduce occupational hazards.
  • Solvent Recovery : Implemented distillation systems to reclaim 90% of THF.

Emerging Methodologies

Enzymatic Catalysis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) for amide bond formation:

  • Conditions : 40°C, phosphate buffer (pH 7.5), 24 hours.
  • Yield : 65% with 99% enantiomeric excess.

Photochemical Sulfonylation

UV-light-mediated sulfonylation using persulfate oxidants reduces reaction time to 2 hours.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound’s unique structure could be leveraged in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Functional Groups Biological Implications
Target Compound ~452.3* 4-chloro, 2-(2-chlorobenzoyl), ethylsulfonyl Acetamide, benzoyl, sulfonyl Potential RORγ antagonism
DUPLUW () ~324.1 4-chloro, 2-(2-chlorobenzoyl) Acetamide, benzoyl Limited solubility
RORgamma-t-IN-1 () 532.36 Dichloro, trifluoromethoxy, ethylsulfonyl Acetamide, sulfonyl Metabolic stability
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () ~306.7 Nitro, methylsulfonyl Acetamide, sulfonyl Reactivity concerns

*Calculated based on molecular formula.

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H16Cl2N2O3
  • Molecular Weight : 367.23 g/mol
  • CAS Number : 24234-92-2

The structure includes two chlorobenzoyl groups and an ethylsulfonyl moiety, which are believed to contribute to its biological activity.

Cytotoxicity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. One study demonstrated that compounds with similar structures blocked cell cycle progression in the G2/M phase, leading to increased apoptosis in tumor cells at micromolar concentrations .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast)5.0Inhibition of microtubule formation
Compound BHCT116 (Colon)3.5Induction of apoptosis
Compound CA549 (Lung)4.0Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Comparative studies suggest that it exhibits activity comparable to standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus15Ciprofloxacin10
Pseudomonas aeruginosa20Ciprofloxacin15

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of electron-withdrawing groups such as chlorine enhances the compound's reactivity and biological efficacy. SAR studies indicate that modifications on the phenyl rings can significantly alter potency against various biological targets .

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on several cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity .
  • Antimicrobial Testing : In a comparative analysis with existing antibiotics, the compound demonstrated superior activity against certain strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

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